molecular formula C6H5BrN2OS B8509644 5-Bromo-2-(methylthio)pyrimidine-4-carbaldehyde

5-Bromo-2-(methylthio)pyrimidine-4-carbaldehyde

Cat. No. B8509644
M. Wt: 233.09 g/mol
InChI Key: JPGNEVZOYHXNLA-UHFFFAOYSA-N
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Patent
US09050344B2

Procedure details

A solution of 5-bromo-N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (11A, 8.2 g, 28 mmol) in THF (120 mL) was added dropwise to a suspension of lithium aluminum hydride (1.06 G, 28 mmol) and THF (120 mL) at −78° C. The mixture was stirred for 10 minutes after addition finish. H2O (1.06 mL), 15% aqueous NaOH solution (1.06 mL) and H2O (3.18 mL) were successively added to the mixture at 0° C. very slowly. The resulting precipitate was filtered and washed with THF. The filtrate was concentrated in vacuo to afford crude of the title compound. MS (m/z): 233.14, [M+H]+.
Name
5-bromo-N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
28 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:10](N(OC)C)=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[C:3]([CH:10]=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
5-bromo-N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Quantity
8.2 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)SC)C(=O)N(C)OC
Name
Quantity
28 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.06 mL
Type
reactant
Smiles
O
Name
Quantity
1.06 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.18 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after addition finish
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)SC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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